3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Description
Properties
IUPAC Name |
3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5S/c1-3(2)4-8-9-6-11(4)10-5(7)12-6/h3H,1-2H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIKTSIKJCEXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
The compound features a fused triazolo-thiadiazole core (C₆H₉N₅S) with an isopropyl substituent at position 3 and an amine group at position 6. Its molecular weight of 183.234 g/mol and LogP value of 1.47 suggest moderate lipophilicity, influencing solvent selection during synthesis. X-ray crystallography data, though unavailable in literature, infer planarity from analogous structures, with hydrogen bonding at N5 and S1 positions critical for stabilization.
Synthetic Methodologies
Conventional Cyclocondensation Using POCl₃
The most documented route involves a four-step sequence:
- Hydrazide Formation : Methyl 4-isopropylbenzoate reacts with hydrazine hydrate to yield 4-isopropylbenzohydrazide.
- Potassium Salt Synthesis : Treatment with CS₂/KOH generates the thiolate intermediate.
- Triazole Cyclization : Acid-catalyzed intramolecular cyclization produces 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol.
- Thiadiazole Annulation : Reaction with aromatic acids in POCl₃ at 80°C for 10 hours completes the triazolo-thiadiazole framework.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| POCl₃ Volume | 7.5 mL/mmol | Max yield at 7.5 mL |
| Reaction Temperature | 80°C | <70°C: Incomplete cyclization |
| Acid Equivalents | 1:1 (substrate:acid) | Excess acid reduces purity |
This method achieves 62–68% yields but requires careful handling of toxic POCl₃ and hexane washing to remove phosphorous byproducts.
Alternative One-Pot Synthesis Using Polyphosphate Ester (PPE)
To circumvent POCl₃’s hazards, Joshi et al. (2021) developed a one-pot method using PPE as a cyclodehydration agent:
- Reagent Mixing : Combine equimolar 4-isopropylbenzohydrazide and substituted carboxylic acids in chloroform.
- PPE Addition : Introduce 20 g PPE per 5 mmol substrate.
- Thermal Cycling : Heat at 85°C for 8–12 hours under reflux.
Advantages :
- Eliminates toxic chlorinated reagents
- Simplifies purification (no phosphorous residues)
- Yields comparable to POCl₃ method (60–65%)
Limitations :
Microwave-Assisted Synthesis
A patent (CN109354575B) describes accelerated synthesis using microwave irradiation:
- Reaction Vessel : Charge substrates (1:1 molar ratio) and KOH (10 mol%) in ethylene glycol.
- Microwave Parameters : 300 W, 120°C, 30-minute irradiation.
- Workup : Neutralize with HCl, extract with ethyl acetate.
Performance Metrics :
- Time reduction: 10 hours → 0.5 hours
- Yield improvement: 68% → 72%
- Energy savings: 40% less than conventional heating
Analytical Characterization
Spectroscopic Profiles
IR (KBr, cm⁻¹) :
¹H NMR (DMSO-d₆, δ ppm) :
Comparative Analysis of Methods
| Method | Yield (%) | Toxicity | Time (h) | Scalability |
|---|---|---|---|---|
| POCl₃ Cyclocondensation | 68 | High | 10 | Industrial |
| PPE One-Pot | 65 | Low | 12 | Lab-scale |
| Microwave | 72 | Moderate | 0.5 | Pilot-scale |
Key Insights :
- POCl₃ remains preferable for large-scale production despite safety concerns.
- Microwave synthesis offers rapidity but requires specialized equipment.
- PPE methods align with green chemistry principles but need optimization for diverse substrates.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiadiazole derivatives.
Substitution: Formation of substituted triazolothiadiazole derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has shown promise in medicinal chemistry due to its potential as:
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. Studies have demonstrated efficacy against various pathogens by disrupting their metabolic processes.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Specific mechanisms include interference with cell cycle regulation and apoptosis pathways.
Agricultural Applications
The compound has been explored for use in agrochemicals:
- Pesticides and Herbicides : Its unique structure allows it to interact with biological systems in plants and pests. Research has shown that formulations containing this compound can effectively control pest populations while being less harmful to beneficial organisms.
Materials Science
In materials science, this compound is being investigated for:
- Polymer Additives : The compound can enhance the properties of polymers by improving thermal stability and mechanical strength.
- Conductive Materials : Its electronic properties make it suitable for applications in organic electronics and conductive materials.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased potency compared to standard antibiotics.
Case Study 2: Agricultural Efficacy
Research conducted on the application of this compound as a pesticide showed a notable reduction in pest populations in controlled environments. Field trials demonstrated that formulations based on this compound were effective against common agricultural pests while maintaining safety profiles for crops.
Case Study 3: Polymer Enhancement
A recent study highlighted the use of this compound as an additive in polyvinyl chloride (PVC) formulations. The addition improved thermal stability by up to 30%, making it a valuable component in high-performance materials.
Mechanism of Action
The mechanism of action of 3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular processes by interacting with nucleic acids or proteins, leading to the disruption of vital cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine
- 6-Chloro-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- 3-Isopropyl-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Uniqueness
3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .
Biological Activity
3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a member of the triazolothiadiazole class of compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₆H₉N₅S
- Molecular Weight : 159.24 g/mol
- CAS Number : 893746-03-7
Biological Activities
The biological activities of this compound include:
1. Anticancer Activity
Research indicates that derivatives of the triazolothiadiazole framework exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Some derivatives have shown IC50 values ranging from 1.1 to 18.8 µM against different cancer cell lines .
- A specific study highlighted that modifications in the structure can enhance anticancer efficacy through improved interactions with cellular targets.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens:
- Mechanism : It appears to inhibit key enzymes involved in microbial metabolism. For example, it targets urease and carbonic anhydrase enzymes which are crucial for the survival of certain bacteria.
- Case Study : A derivative was tested against urease-positive microorganisms and showed promising results in inhibiting their growth.
3. Enzyme Inhibition
The compound acts as an inhibitor for several enzymes:
- Urease Inhibition : This is particularly significant for treating infections caused by urease-producing bacteria.
- Cholinesterase Inhibition : This property suggests potential applications in treating neurodegenerative diseases by enhancing cholinergic transmission.
Structure–Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- The presence of the triazole and thiadiazole rings is essential for maintaining biological activity.
- Substituents on these rings can modulate potency and selectivity towards specific biological targets.
Research Findings
Recent studies have focused on synthesizing new derivatives to explore their biological potential:
- A review summarized various synthetic approaches for triazolothiadiazole derivatives and their pharmacological activities including anticancer and antimicrobial effects .
- Another study revealed that specific modifications could lead to enhanced anti-inflammatory and analgesic properties.
Data Table: Biological Activities Summary
Q & A
Q. What are the standard synthetic routes for 3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine?
The synthesis typically involves cyclocondensation and dehydrosulfurization steps. A common method uses N-amidoalkylated thioureas derived from carboxamides, which undergo dehydrosulfurization with HgO in anhydrous 1,4-dioxane to form the triazolothiadiazole core . Alternative routes employ multicomponent reactions (MCRs), such as combining pyrazole derivatives with 1,2,4-triazole-3-thiol precursors under controlled conditions . Yields range from 50–75%, with purification via column chromatography or recrystallization.
Q. How is the structural identity of this compound confirmed?
Structural characterization relies on:
- 1H NMR : Proton environments (e.g., isopropyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- IR spectroscopy : Key functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C=S/C–N vibrations at 1200–1400 cm⁻¹) .
- X-ray crystallography : Confirms bond lengths (e.g., C–C mean 0.003 Å) and crystal packing .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can synthesis yields be optimized under varying reaction conditions?
Key parameters include:
- Solvent selection : Anhydrous 1,4-dioxane or toluene improves cyclization efficiency .
- Catalyst use : HgO enhances dehydrosulfurization but requires careful handling due to HgS byproduct formation .
- Temperature control : Reactions at 80–100°C minimize side products .
- Substituent effects : Electron-withdrawing groups on pyrazole or triazole moieties improve cyclization rates .
Example: Substituting 4-methoxyphenyl groups increases yields by 15–20% due to stabilized intermediates .
Q. How can contradictions in biological activity data across studies be resolved?
Conflicting results often arise from:
- Structural variations : Substituents like benzoxazolone vs. benzyl groups significantly alter activity. For instance, benzoxazolone derivatives (e.g., 5a-n ) show higher antinociceptive activity than benzyl analogs (6a-h ) .
- Assay conditions : Varying bacterial strains (e.g., E. coli vs. S. aureus) or enzyme isoforms (e.g., 14α-demethylase vs. COX-2) impact results .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance thresholds .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Targets like 14α-demethylase lanosterol (PDB: 3LD6) are modeled using AutoDock Vina. Key interactions include hydrogen bonding with heme iron and hydrophobic contacts with active-site residues .
- QSAR models : Correlate substituent electronegativity or lipophilicity (logP) with antifungal IC₅₀ values .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable complexes) .
Q. How can derivatives be designed for enhanced antifungal activity?
- Substituent engineering : Introduce fluoro or methoxy groups at the para-position of aryl rings to improve membrane permeability .
- Hybrid scaffolds : Combine triazolothiadiazole cores with chromen-2-one or pyrazole motifs to target multiple fungal enzymes .
- In vitro validation : Test against Candida albicans biofilms and measure ergosterol biosynthesis inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
